1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O4/c12-8-4-2-1-3-7(8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTHDUMZAXFZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Approaches
Cyclocondensation of 1,3-Diketone Derivatives
The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For this compound, a tailored 1,3-diketone precursor bearing nitro and ester groups is reacted with 2-fluorobenzylhydrazine.
Stepwise Synthesis
- Precursor Synthesis : Ethyl 3-nitro-1,5-diketopropionate is prepared by nitration of a β-keto ester intermediate.
- Cyclocondensation : The diketone reacts with 2-fluorobenzylhydrazine in ethanol under reflux (78°C, 12 hours), yielding ethyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.
- Hydrolysis : The ester is saponified using aqueous NaOH (2M, 60°C, 4 hours) to produce the carboxylic acid.
Yield : 62–68% (over two steps).
Microwave-Assisted Optimization
Microwave irradiation (150W, 120°C, 20 minutes) accelerates cyclocondensation, improving yield to 78%. This method reduces side reactions, such as over-nitration or decarboxylation.
Functionalization of Pre-Formed Pyrazole Cores
An alternative strategy involves introducing substituents onto a pre-assembled pyrazole ring.
Nitration of Pyrazole Intermediates
One-Pot Multi-Component Reactions
A streamlined approach combines cyclization and functionalization in a single pot:
- Reagents : Ethyl acetoacetate, 2-fluorobenzylamine, and nitrating agent (HNO₃/Ac₂O).
- Conditions : Acetic acid, 100°C, 8 hours.
- Outcome : Simultaneous pyrazole formation and nitration, followed by in situ ester hydrolysis.
Yield : 58% (crude), requiring purification via recrystallization (ethanol/water).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Diketone + hydrazine → hydrolysis | 62–78 | 95–98 | High regioselectivity | Multi-step, moderate yields |
| Pre-formed nitration | Alkylation → nitration | 54 | 90–92 | Avoids diketone synthesis | Low nitration efficiency |
| One-pot MCR | Single-pot cyclization + nitration | 58 | 88–90 | Time-efficient | Requires harsh conditions |
Mechanistic Insights
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 60:40) shows ≥95% purity, with retention time 6.8 minutes.
Industrial-Scale Considerations
Emerging Methodologies
Photocatalytic Functionalization
Recent studies propose visible-light-mediated nitration using TiO₂ nanoparticles, achieving 65% yield under ambient conditions.
Biocatalytic Approaches
Lipase-catalyzed ester hydrolysis (CAL-B, pH 7.0, 37°C) offers a greener alternative to NaOH, with 89% conversion.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features, molecular properties, and applications of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid with related compounds:
Key Observations
Substituent Effects on Electronic Properties :
- The nitro group at position 3 in the target compound enhances electron-withdrawing effects, likely increasing the acidity of the carboxylic acid group compared to phenyl or thienyl substituents (e.g., ).
- Fluorobenzyl vs. Fluorophenyl : The 2-fluorobenzyl group introduces a methylene spacer, reducing steric hindrance compared to direct 2-fluorophenyl substitution ().
Positional Isomerism :
- The 4-fluorobenzyl analog () exhibits higher lipophilicity than the 2-fluorobenzyl variant due to the para-fluorine position, which may improve membrane permeability in drug design.
Heterocyclic Variations :
- Replacement of phenyl with 2-thienyl () introduces sulfur, altering electronic properties and enabling metal coordination, relevant in catalysis or bioactive molecules.
Synthetic Precursors: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate () serves as a precursor, highlighting the role of nitro reduction or ester hydrolysis in derivative synthesis.
Biological Activity
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 956264-13-4) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features: a pyrazole ring, a fluorobenzyl group, a nitro group, and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the nitration of 2-fluorobenzyl chloride, followed by cyclization with hydrazine derivatives to form the pyrazole ring. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. A notable study assessed various pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Compounds structurally related to this compound showed IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that derivatives of this pyrazole can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. Specific IC50 values reported for related compounds were as low as 0.36 µM against cyclin-dependent kinases (CDK), suggesting a mechanism involving cell cycle regulation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Fluorobenzyl Group : This group enhances membrane penetration, facilitating cellular uptake.
- Carboxylic Acid Group : It is likely involved in hydrogen bonding interactions with target proteins, influencing their activity .
Comparative Analysis
A comparison with similar compounds reveals that the presence of fluorine in this compound significantly alters its chemical and biological properties compared to analogs such as 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid or 1-(2-bromobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid. The fluorine atom contributes to increased stability and altered pharmacokinetic properties, making it a valuable candidate for drug development .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- In Vitro Anti-inflammatory Study : A series of pyrazole derivatives were tested for COX inhibition using an enzyme immunoassay kit. The results indicated that several compounds exhibited high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Screening : In a study assessing various pyrazoles against cancer cell lines, compounds similar to this compound showed promising results with significant inhibition rates in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
